

# An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole

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## Compound of Interest

Compound Name: 1-Acetyl-3-formyl-7-azaindole

Cat. No.: B143153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetyl-3-formyl-7-azaindole**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery.

## Chemical Identity and Properties

**1-Acetyl-3-formyl-7-azaindole** is an indole derivative with the CAS number 155819-07-1.[1][2] Its core structure is based on the 7-azaindole scaffold, a bioisostere of indole that is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties.[3][4] The presence of electron-withdrawing acetyl and formyl groups significantly influences its electronic structure and reactivity.[3]

Table 1: Physicochemical Properties of **1-Acetyl-3-formyl-7-azaindole**

Property	Value	Reference
CAS Number	155819-07-1	[1][2]
Molecular Formula	C10H8N2O2	[1]
Molecular Weight	188.18 g/mol	[1][3]
InChI Key	LWAZRVDLUPXTIJ-UHFFFAOYSA-N	[3]

Spectroscopic data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra, are available for the detailed characterization of this compound.[5] While extensive, specific published spectral data for this exact compound is limited, analysis of the closely related 3-formyl-7-azaindole provides insight into its electronic absorption properties, which are characterized by transitions within the ultraviolet range.[3]

## Synthesis and Reactivity

The synthesis of **1-Acetyl-3-formyl-7-azaindole** is rooted in the broader methodologies developed for the 7-azaindole scaffold. These strategies often employ transition metal-catalyzed reactions to construct the bicyclic ring system with high efficiency.[3][6]

Several powerful methods are utilized for the synthesis of the 7-azaindole core, which can then be further functionalized to yield **1-Acetyl-3-formyl-7-azaindole**.

- Palladium-Catalyzed Cross-Coupling Reactions:
  - Sonogashira Coupling: A prevalent method involves the cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne.[3]
  - Heck Reaction: This represents another key palladium-catalyzed strategy for the construction of the azaindole ring system.[3]
- Iron-Catalyzed Cyclization: An efficient method for synthesizing 7-azaindole derivatives involves the iron-catalyzed reaction of an o-haloaromatic amine with a terminal alkyne, which can be accelerated by microwave irradiation.[7]

Once the 7-azaindole core is formed, subsequent acylation and formylation steps are required to produce **1-Acetyl-3-formyl-7-azaindole**. The aldehyde functionality at the C-3 position is a key site for further synthetic modifications, including oxidation, reduction, and condensation reactions.[3] A notable transformation is the Baeyer-Villiger oxidation, which can convert the formyl group into a formate ester, leading to the formation of a hydroxyl group at the C-3 position upon hydrolysis.[3]

Below is a generalized workflow for the synthesis of substituted 7-azaindoles.



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Generalized synthetic workflow for **1-Acetyl-3-formyl-7-azaindole**.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-Acetyl-3-formyl-7-azaindole** is not readily available in the provided search results, a general procedure for recrystallization of a related compound, 1-Acetyl-7-azaindole, can be adapted for purification.

### Protocol 1: General Recrystallization Procedure

This protocol is based on the general procedure for the recrystallization of 1-Acetyl-7-azaindole and can be adapted for **1-Acetyl-3-formyl-7-azaindole**.[8]

- **Dissolution:** In a suitable flask, dissolve the crude **1-Acetyl-3-formyl-7-azaindole** in a minimal amount of a suitable hot solvent. A good solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
- **Hot Filtration:** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.[8]
- **Cooling:** Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.[8]

- Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[8]
- Drying: Dry the crystals under vacuum to remove any remaining solvent.

Table 2: Troubleshooting Crystallization

Problem	Potential Cause	Suggested Solution	Reference
Oiling out	Compound is insoluble in the chosen solvent at elevated temperatures or the solution is too concentrated.	Use a different solvent system or increase the solvent volume.	[8]
No crystal formation	Solution is not supersaturated.	Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly add an anti-solvent.	[8]
Amorphous solid	Rapid precipitation or presence of impurities.	Slow down the crystallization process by allowing the solution to cool more slowly.	[8]

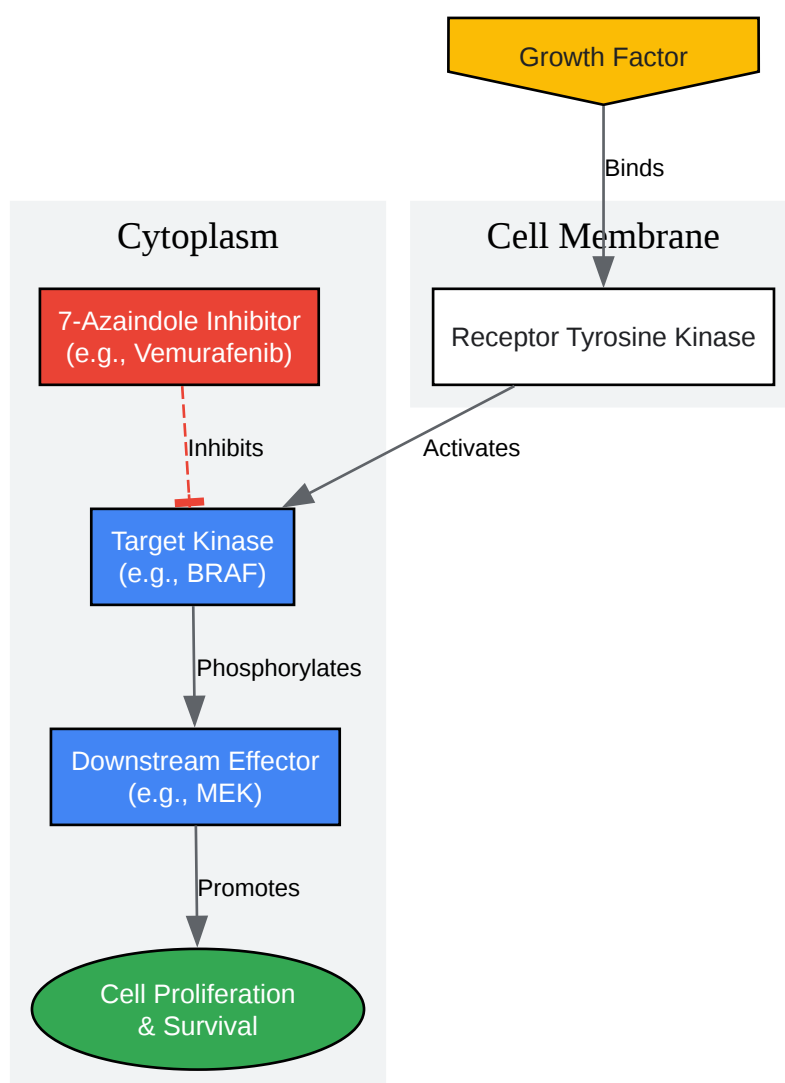
## Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9][10] Azaindole derivatives have demonstrated a wide array of biological activities, including cytotoxic and anti-angiogenic effects.[11] The nitrogen atom in the pyridine ring of the 7-azaindole structure can act as a hydrogen bond

acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of kinase active sites.[9]

While the specific biological activity of **1-Acetyl-3-formyl-7-azaindole** is not detailed in the provided search results, its structural relative, 3-Acetyl-7-azaindole, is an intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma. [12] This highlights the potential of the 3-substituted-7-azaindole scaffold in the design of targeted cancer therapies.

The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation.



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Mechanism of a 7-azaindole based kinase inhibitor.

## Conclusion

**1-Acetyl-3-formyl-7-azaindole** is a valuable synthetic intermediate built upon the medicinally significant 7-azaindole scaffold. Its chemical handles, the acetyl and formyl groups, provide avenues for further chemical exploration and derivatization. The established importance of the 7-azaindole core in developing targeted therapeutics, particularly kinase inhibitors, underscores the potential of **1-Acetyl-3-formyl-7-azaindole** and its derivatives in future drug discovery efforts. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

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